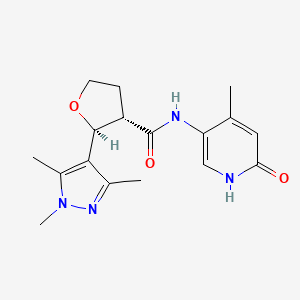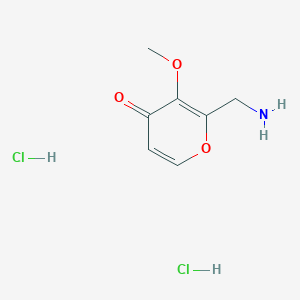
2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a benzoxazole derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the phosphorylation of Akt and mTOR.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide has been found to exhibit other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. The compound has also been found to have neuroprotective effects and can prevent neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide in lab experiments is its specificity for the Akt/mTOR signaling pathway. This allows for targeted inhibition of cancer cells without affecting normal cells. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide in scientific research. One area of interest is the development of new derivatives of the compound with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the compound's neuroprotective effects could be further explored for potential applications in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide has been achieved through several methods, including the reaction of 2-amino-5-methylpyridine with 2-chlorobenzoic acid, followed by cyclization with phosphorus oxychloride and treatment with 2-methylbenzoxazole-4-carboxamide. Other methods involve the reaction of 2-amino-5-methylpyridine with 2-chlorobenzoyl chloride, followed by cyclization with sodium methoxide and treatment with 2-methylbenzoxazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide has been found to exhibit potential applications in scientific research, particularly in the field of cancer research. Studies have shown that the compound has anti-proliferative effects on cancer cells and can induce apoptosis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-methyl-N-(6-methylpyridin-3-yl)-1,3-benzoxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-6-7-11(8-16-9)18-15(19)12-4-3-5-13-14(12)17-10(2)20-13/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPZXWZNIXYSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)C2=C3C(=CC=C2)OC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride](/img/structure/B7450888.png)
![N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)

![6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
![rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450926.png)
![tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate](/img/structure/B7450932.png)
![Tert-butyl 1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]azetidine-3-carboxylate](/img/structure/B7450934.png)

![N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450945.png)

![Tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate](/img/structure/B7450959.png)
![1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B7450962.png)